![molecular formula C13H19ClN4 B1408199 [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride CAS No. 1993010-50-6](/img/structure/B1408199.png)

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride

Vue d'ensemble

Description

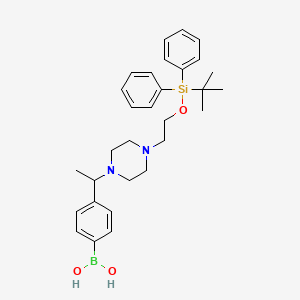

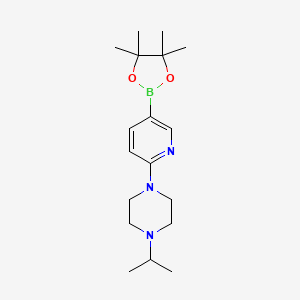

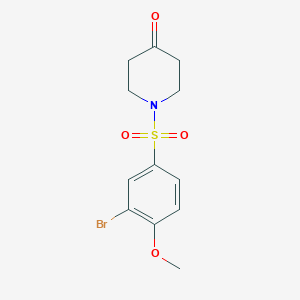

“[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride” is a compound that has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, a reaction of N-alkyl/aryl-N’- (4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane has been used .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The compound has been found to exhibit certain chemical reactions. For instance, it has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Applications De Recherche Scientifique

Chemical Synthesis and Cyclization Processes

Research has shown that [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride can be synthesized through oxidative cyclization processes. For instance, oxidative cyclization of pyridinyl guanidine derivatives using specific reagents has led to the formation of triazolopyridine derivatives (Ishimoto, Nagata, Murabayashi, & Ikemoto, 2015). Another study demonstrated the synthesis of functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine, showing potential utility as motifs for compound design in pharmacology (Mishchuk et al., 2016).

Structural and Optical Properties

The structural and optical properties of triazolopyridine derivatives have been extensively studied. Dymińska et al. (2022) characterized the vibrational spectra and molecular structure of a new triazolopyridine derivative, offering insights into its potential applications in materials science and pharmacology (Dymińska et al., 2022).

Electroluminescent Properties

The electroluminescent properties of triazolopyridine-based materials have been explored for their potential use in organic light-emitting diodes (OLEDs). Kang et al. (2017) synthesized triazolopyridine-based bipolar red host materials, demonstrating their suitability for use in red phosphorescent OLEDs, indicating a significant application in display technology (Kang et al., 2017).

Synthesis for Antimicrobial and Antitumor Activities

Triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their effects against various cancer cell lines, indicating their potential in cancer therapy (Riyadh, 2011).

Pharmaceutical Applications

The compound's derivatives have been identified as having multiple pharmaceutical applications, especially owing to their biological activity. El-Kurdi et al. (2021) synthesized and characterized triazolopyridine compounds and discussed their potential pharmaceutical applications (El-Kurdi et al., 2021).

Mécanisme D'action

The compound has been found to inhibit the catalytic activity of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .

Orientations Futures

Propriétés

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.ClH/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12;/h2,5-6,9H,1,3-4,7-8,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHLWIRBFJABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)